Gibberellic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very sol in water /sodium, potassium and ammonium salts

Slightly sol in ether; freely sol in ethanol, methanol, acetone; moderately sol in ethyl acetate; sol in aq soln of sodium bicarbonate, sodium acetate

Soluble in aqueous alkalis. Slightly soluble in diethyl ether and ethyl acetate. Insoluble in chloroform

Very soluble in acetone, ethanol, and methanol

In water, 5,000 mg/L at 25 °C

5 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Plant Growth and Development

Field: Botany and Agriculture

Application: GA3 is an endogenous tetracyclic diterpenoid plant hormone that regulates many growth and developmental aspects of crop plants.

Stress Tolerance in Plants

Field: Environmental Botany

Fruit Growth Enhancement

Field: Horticulture

Application: GA3 acts as a natural plant growth regulator, especially for stem elongation, seed germination, and increased fruit size.

Results: The application of GA3 has been shown to enhance the size and quality of various fruits.

Seed Germination

Field: Botany

Application: GA3 is often used in laboratory and greenhouse settings to trigger germination in seeds that would otherwise remain dormant.

Method: GA3 is applied to the seeds in a solution, which can be absorbed through the seed coat.

Results: The application of GA3 has been shown to enhance the germination rate of various seeds.

Grape Growth Enhancement

Field: Viticulture

Method: GA3 is applied to grape vines in a solution, which can be absorbed through the leaves or roots.

Results: The application of GA3 has been shown to enhance the size and quality of grapes.

Tolerance to Abiotic Stresses

Sugar Accumulation in Sugar Cane

Field: Agriculture

Application: GA3 is used to enhance growth and sugar accumulation in sugar cane.

Method: GA3 is applied to sugar cane plants in a solution, which can be absorbed through the leaves or roots.

Results: The application of GA3 has been shown to enhance the growth and sugar content of sugar cane.

Peduncle Elongation and Bud Development in Artichokes and Strawberries

Application: GA3 is used to accelerate peduncle elongation and bud development in artichokes and strawberries.

Flowering and Fruit Senescence

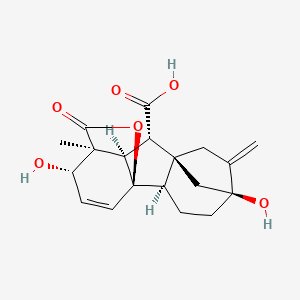

Gibberellic acid is a plant hormone belonging to the gibberellin family, with the chemical formula C₁₉H₂₂O₆. It was first discovered in Japan in 1926 as a metabolic by-product of the fungus Gibberella fujikuroi, which affects rice plants and causes them to grow abnormally tall—a condition known as "bakanae" or "foolish seedling" disease. Gibberellic acid plays a crucial role in various plant developmental processes, including seed germination, stem elongation, and flowering. When purified, it appears as a white to pale-yellow solid and is known for its potent effects on plant growth, often requiring only low concentrations for significant biological activity .

GA3 exerts its effects by binding to specific receptors in plant cells, primarily localized in the nucleus []. This binding triggers a signaling cascade that leads to changes in gene expression and ultimately influences various physiological processes.

For instance, GA3 promotes seed germination by stimulating the breakdown of storage reserves and the synthesis of enzymes necessary for seedling growth. In stem elongation, GA3 induces cell elongation by increasing cell wall extensibility and promoting cell division.

The precise mechanisms of action for all of GA3's effects are still being elucidated by researchers [].

Gibberellic acid is primarily known for its role as a growth regulator in plants. It promotes cell elongation and division, stimulates seed germination by inducing the production of hydrolytic enzymes, and influences flowering and fruit development. The hormone works by degrading DELLA proteins, which are repressors of growth in plants. This degradation allows for the activation of genes responsible for growth and development, leading to enhanced plant vigor . Its effects are concentration-dependent; while low doses can stimulate growth, excessive application may inhibit it.

Gibberellic acid can be synthesized through various methods:

- Microbial Fermentation: This method utilizes specific microorganisms capable of producing gibberellic acid naturally. The fermentation process involves feeding carbon substrates to the microbes, followed by separation and purification of the gibberellins produced .

- Chemical Synthesis: Several synthetic routes exist for producing gibberellic acid derivatives. For example, a common method involves peracetylation followed by selective deacetylation to yield specific derivatives with enhanced properties . Another approach includes esterification reactions using reagents like ethyl iodide in the presence of bases such as tetrabutylammonium fluoride .

Gibberellic acid has numerous applications across various fields:

- Agriculture: It is widely used as a growth regulator to enhance seed germination rates and promote uniform growth in crops like barley and grapes.

- Horticulture: Gibberellic acid is applied to induce flowering and fruit set in various plants, including citrus fruits, allowing for seedless varieties.

- Floristry: It extends the shelf life of cut flowers by delaying senescence.

- Food Industry: In barley malting processes, gibberellic acid accelerates germination and enhances enzyme activity necessary for starch breakdown .

Research on gibberellic acid has revealed its interactions with various environmental factors and other plant hormones. For instance, it often works synergistically with auxins and cytokinins to regulate growth processes. Studies have shown that gibberellic acid can counteract the effects of growth inhibitors like abscisic acid during seed dormancy release . Furthermore, its application can influence the expression of genes related to stress responses in plants.

Gibberellic acid is part of a broader family of gibberellins that share structural similarities but differ in their biological activities. Here are some similar compounds:

| Compound Name | Unique Features |

|---|---|

| Gibberellin A1 | Less potent than gibberellic acid; affects flowering more than growth. |

| Gibberellin A4 | Primarily involved in stem elongation; less effective in promoting germination compared to gibberellic acid. |

| Gibberellin A7 | More stable than gibberellic acid; used in specific agricultural applications where prolonged action is needed. |

Gibberellic acid stands out due to its potent effects on both vegetative growth and reproductive development across a wide range of plant species. Its unique ability to induce rapid growth responses makes it particularly valuable in agricultural practices compared to its analogs .

Purity

Physical Description

White odorless solid; [HSDB] White or light yellow powder; [MSDSonline]

Solid

Color/Form

Fine white powder at 23 °C

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = 0.24

0.24

Odor

Decomposition

Appearance

Melting Point

233-235 °C (effervescence)

234 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 93 of 146 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 53 of 146 companies with hazard statement code(s):;

H319 (98.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

Gibberellic acid has androgenic activity in chicks.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Associated Chemicals

Gibberellic acid, ammonium salt;28384-66-9

Gibberellic acid, monopotassium salt;125-67-7

Gibberellin A7;510-75-8

Gibberellin A4;468-44-0

Wikipedia

Ferric_subsulfate_solution

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Plant growth regulators

Methods of Manufacturing

Gibberellic acid is produced commercially by fermentation.

General Manufacturing Information

Most outstanding of plant growth promoting metabolites of Gibberella fujikuroi

Do not combine with alkaline sprays (lime sulfur).

/Gibberellic acid/ was synthesized in 1978.

Analytic Laboratory Methods

Product analysis can be determined by spectrophotometric analysis.

Residue analysis: A solvent extract of the sample is adsorbed onto an alumina column eluted and separated by TLC.

Analysis of products: by TLC; by fluorimetry. Analysis of residues: by TLC; by fluorimetry; by synchronous scanning derivative spectrophotometry; by radioimmunoassay, in femtomole quantities.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Stability Shelf Life

Dry gibberellic acid ... slowly undergoes hydrolysis in aqueous or aqueous-alcoholic solutions. In alkalis, undergoes a rearrangement to less biologically-active compounds.

Dates

Silva ALL, Rodrigues C, Costa JL, Machado MP, Penha RO, Biasi LA, Vandenberghe LPS, Soccol CR (2013). "Gibberellic acid fermented extract obtained by solid-state fermentation using citric pulp by Fusarium moniliforme: Influence on Lavandula angustifolia Mill. cultivated in vitro" (PDF). Pakistan Journal of Botany. 45 (6): 2057–2064. Retrieved 26 November 2014.

Camara, M. C. et al (2015) General Aspects and Applications of Gibberelins and Gibberellic Acid in Plants. In: Hardy, J.. (Org.). Gibberellins and Gibberellic Acid: Biosynthesis, Regulation and Physiological Effects. 1ed.Hauppauge: Nova Science Publishers, 2015, v., p. 1-21.

Riley, John M. "Gibberellic Acid for Fruit Set and Seed Germination". Retrieved 26 Oct 2012.

Edwards, Miriam (1976). "Dormancy in Seeds of Charlock (Sinapis arvensis L.)". Plant Physiol. 58 (5): 626–630. doi:10.1104/pp.58.5.626. PMC 542271. PMID 16659732.

Zheng, Y.; Yang, Y.; Liu, C.; Chen, L.; Sheng, J.; Shen, L. Inhibition of SlMPK1, SlMPK2, and SlMPK3 Disrupts Defense Signaling Pathways and Enhances Tomato Fruit Susceptibility to Botrytis cinerea. J. Agric. Food Chem. 2015, 63 (22), 5509-5517.

Wu, G.; Hu, Y.; Gu, P.; Yang, W.; Ding, Z.; Wang, C.; Qian, Y. Solubility and Solution Thermodynamics of Gibberellin A4 in Different Organic Solvents from 278.15 K to 333.15 K.J. Chem. Eng. Data, 2015, 60 (7), 2104-2109.

Gupta, R., and Chakrabarty, S.K. Gibberellic acid in plant: Still a mystery unresolved. Plant Signal. Behav. 8(9), e25504 (2013).

Premalatha, R., Jubendradass, R., Srikumar, K., et al. Gibberellic acid acts as an agonist of steroidogenesis in male rats. Andrologia 46(8), 902-909 (2014).

Troudi, A., Mahjoubi Samet, A., and Zeghal, N. Hepatotoxicity induced by gibberellic acid in adult rats and their progeny. Exp. Toxicol. Pathol. 62(6), 637-642 (2010).